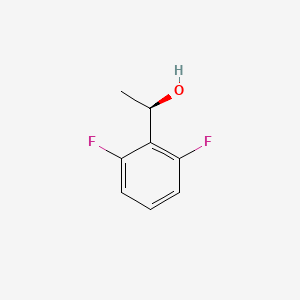

(1R)-1-(2,6-difluorophenyl)ethan-1-ol

Description

Significance of Chiral Fluoro-organic Motifs in Stereoselective Synthesis

The introduction of fluorine atoms into organic molecules can profoundly influence their chemical and biological properties. researchgate.net Fluorinated alcohols, in particular, have garnered significant attention due to their unique characteristics, including low boiling points, high polarity, and strong hydrogen-bonding capabilities. alfa-chemistry.com In the realm of stereoselective synthesis, chiral molecules containing fluoro-organic motifs are of paramount importance. These structures are integral to a wide array of pharmaceutically and agrochemically relevant compounds. nih.gov The strategic incorporation of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable tool in drug design and the creation of complex organic materials. researchgate.netrsc.org

The synthesis of molecules with fluorine-containing stereogenic centers is a crucial area of research. researchgate.net These chiral building blocks are widely found in biologically active compounds and are essential for developing new medicines and agricultural products. researchgate.netnih.gov For instance, enantiopure heteroaromatic alcohols that are fluorinated are valuable for creating compounds used as glucocorticoid mimetics for treating inflammatory and immune disorders. nih.gov The ability to construct these fluorinated chiral centers with high precision is a key objective in modern organic chemistry. rsc.orgnih.govresearchgate.net

Overview of Methodological Advancements for Chiral Alcohol Production

The production of enantiomerically pure alcohols is a cornerstone of asymmetric synthesis. nih.gov Methodologies for achieving this can be broadly categorized into chemical and biocatalytic approaches, with significant advancements seen in both areas.

Chemical Synthesis: Catalytic asymmetric synthesis provides a powerful tool for generating chiral alcohols. This includes methods like the palladium(II)-catalyzed fluorination of C(sp³)–H bonds, which allows for the direct and diastereoselective introduction of fluorine to form β-fluorinated α-amino acids. acs.org Other strategies involve the asymmetric Mannich reaction of α-fluoroaryl cycloketones to produce quaternary fluorocarbon chiral compounds with high yields and enantiomeric excess. rsc.org Furthermore, various reagents and catalytic systems have been developed for the deoxyfluorination of alcohols, enabling the conversion of readily available starting materials into valuable fluorinated products. organic-chemistry.org

Biocatalytic Synthesis: Biocatalysis, particularly the asymmetric reduction of prochiral ketones, has emerged as a highly efficient and environmentally friendly route to chiral alcohols. nih.govmdpi.com This method offers high enantioselectivity and operates under mild reaction conditions. nih.gov A wide range of biocatalysts, including isolated enzymes (ketoreductases) and whole-cell systems, are employed for these transformations. nih.govresearchgate.net

Whole-cell biocatalysts from microorganisms like Rhodococcus erythropolis and Lactobacillus kefir are effective for reducing ketones, as they contain ketoreductases and endogenous systems for cofactor regeneration. mdpi.comresearchgate.net The use of whole cells is often preferred for practical applications as it avoids the need for enzyme purification. mdpi.com Immobilization of these cells can further enhance their stability, reusability, and tolerance to organic solvents, making the process more robust for industrial-scale production. mdpi.com

Interactive Table 1: Examples of Biocatalysts in Asymmetric Ketone Reduction

| Biocatalyst System | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Rhodotorula mucilaginosa (Immobilized) | Aromatic Ketones | (S) or (R) | Good to Excellent | mdpi.com |

| Bacillus cereus TQ-2 (Resting Cells) | Acetophenone (B1666503) | (R)-1-phenylethanol | 99% | mdpi.com |

| Ketoreductase (KR-01) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99.9% | researchgate.net |

| Rhodococcus erythropolis (Ketoreductase) | Aromatic Ketones | (S) or (R) | Often High | researchgate.net |

| Plant Tissues (e.g., Carrot, Apple) | Acetophenone | (R) or (S) | up to 98% | nih.gov |

Positioning of (1R)-1-(2,6-Difluorophenyl)ethan-1-ol as a Prototypical Chiral Intermediate

This compound serves as a quintessential example of a chiral fluorinated alcohol produced via modern synthetic methods. Its synthesis typically begins with the prochiral ketone precursor, 2',6'-difluoroacetophenone (B84162). chemicalbook.comsigmaaldrich.com

Interactive Table 2: Properties of 2',6'-Difluoroacetophenone

| Property | Value | Reference |

| CAS Number | 13670-99-0 | chemicalbook.com |

| Molecular Formula | C₈H₆F₂O | chemicalbook.com |

| Appearance | Clear colourless to light yellow liquid | chemicalbook.com |

| Boiling Point | 76-79 °C / 15 mmHg | sigmaaldrich.com |

| Density | 1.197 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.48 | sigmaaldrich.com |

The asymmetric reduction of 2',6'-difluoroacetophenone is the key step to producing the target chiral alcohol. This transformation is an ideal candidate for the biocatalytic methods described previously, where a ketoreductase or a whole-cell biocatalyst can stereoselectively reduce the ketone to furnish the desired (1R)-enantiomer with high purity. nih.govresearchgate.net

Once synthesized, this compound functions as a valuable chiral intermediate. scbt.com Chiral alcohols with similar structures, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, are vital for synthesizing pharmaceuticals like Ticagrelor. researchgate.net Likewise, other difluorophenyl alcohol derivatives are key components in the synthesis of antifungal agents. google.com This positions this compound as a fundamental building block, embodying the strategic use of fluorination and chirality to access complex and biologically important molecules.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYWDKQSSDBLOA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272210 | |

| Record name | (αR)-2,6-Difluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-39-2 | |

| Record name | (αR)-2,6-Difluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-2,6-Difluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Stereochemical Control in 1r 1 2,6 Difluorophenyl Ethan 1 Ol Formation

Reaction Pathway Elucidation in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone for producing enantiomerically pure compounds. The formation of (1R)-1-(2,6-difluorophenyl)ethan-1-ol from its prochiral ketone precursor, 2',6'-difluoroacetophenone (B84162), is achieved by creating a chiral environment during the reduction step. This environment preferentially allows one of the two possible reaction pathways, leading to an excess of the desired (R)-enantiomer.

The origin of enantioselectivity in asymmetric synthesis is rationalized by analyzing the transition states leading to the (R) and (S) products. The product distribution is determined by the energy difference (ΔΔG‡) between these diastereomeric transition states; a lower energy transition state leads to the major enantiomer.

Theoretical models, such as the Felkin-Ahn and Cram models, provide a foundational framework for predicting the stereochemical outcome of nucleophilic additions to carbonyls with an adjacent chiral center. msu.edu In catalyzed reactions, the chiral catalyst or ligand imposes its own steric and electronic biases. For the reduction of 2',6'-difluoroacetophenone, the catalyst-substrate complex must be analyzed. Density Functional Theory (DFT) calculations are frequently employed to model the transition state structures and energies, shedding light on the key interactions that stabilize the favored pathway. researchgate.net

In metal-catalyzed systems, such as those involving palladium, the mechanism of stereoinduction can be intricate. Studies on related systems have shown that factors like restricted rotation around a metal-aryl bond, which can create stable atropisomers, and the nature of the leaving group are critical in the transfer of chirality from the catalyst's ligand to the product. nih.gov The transition state is a highly organized structure where the substrate, catalyst, and reagents adopt a low-energy conformation that dictates the facial selectivity of the hydride attack on the carbonyl carbon.

While steric hindrance is a classical explanation for stereocontrol, an increasing body of research highlights the critical role of non-covalent interactions (NCIs). nih.gov These weaker interactions, such as hydrogen bonds, π-π stacking, cation-π, and lone pair-π interactions, are instrumental in the precise positioning of the substrate within the catalyst's chiral environment. nih.govresearchgate.net

In the context of forming this compound, the electron-deficient nature of the 2,6-difluorophenyl ring makes it a prime candidate for engaging in specific NCIs. For instance, in reactions catalyzed by cinchona alkaloids, a well-designed catalyst can utilize a combination of interactions to achieve chiral recognition. researchgate.netnih.gov DFT calculations have revealed that a lone pair-π interaction between an oxygen atom on the catalyst and the electron-deficient aromatic ring of the substrate can be a key stereodetermining factor. researchgate.net This, coupled with other forces like π-π stacking, can lock the substrate into a single orientation, exposing only one face of the carbonyl to the reducing agent. nih.gov The strategic engineering of these weak interactions within a catalytic system is a powerful method for achieving high enantioselectivity. researchgate.net

| Non-Covalent Interaction (NCI) | Description | Potential Role in Stereochemical Induction |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Orients the difluorophenyl ring of the substrate relative to an aromatic moiety on the catalyst. nih.gov |

| Lone Pair-π | Interaction between a lone pair of electrons (e.g., from a carbonyl oxygen on a ligand) and an electron-deficient π-system. | Crucial for differentiating enantiomeric transition states by stabilizing the preferred substrate orientation. researchgate.netresearchgate.net |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | Acts as an 'anchor' to hold the substrate in a fixed position within the catalyst's active site. nih.gov |

| Cation-π | Electrostatic interaction between a cation and the face of a π-system. | Can contribute to substrate binding and orientation in ion-pair catalysis. nih.gov |

Enzymatic Mechanism Studies

Enzymes, particularly ketoreductases (KREDs), offer an alternative and often highly selective route to chiral alcohols like this compound. The enzyme's three-dimensional structure creates a precisely shaped active site that binds the substrate in a specific orientation, ensuring the delivery of a hydride (typically from a cofactor like NADPH) to only one face of the carbonyl group.

The enantioselectivity of an enzymatic reduction is dictated by the architecture of its active site. For a prochiral ketone to be reduced to the (R)-alcohol, it must bind in an orientation that presents its re-face to the nicotinamide (B372718) cofactor. This is governed by a network of interactions—hydrophobic, electrostatic, and hydrogen bonds—between the substrate and the amino acid residues lining the active site pocket.

In studies of ketoreductases acting on similar substrates, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, molecular dynamics simulations have been used to probe the enzyme's function. researchgate.net These studies reveal that the stability and positioning of specific loops within the enzyme structure are directly related to its catalytic activity. researchgate.net For the reduction of 2',6'-difluoroacetophenone, the two fluorine atoms flanking the acetyl group impose significant steric and electronic constraints, meaning only enzymes with appropriately shaped active sites can bind the substrate effectively and in the correct pro-(R) orientation.

The classical "lock-and-key" model of enzyme function is now understood to be an oversimplification. Enzymes are dynamic entities, and their flexibility is often essential for catalysis. nih.gov The binding of the substrate can induce conformational changes in the enzyme, and the entire enzyme-substrate complex undergoes dynamic motions on various timescales. nih.gov

Computational studies, such as normal and accelerated molecular dynamics simulations, show that the chemical step of the reaction can be coupled to the conformational motions of the enzyme. nih.govresearchgate.net The kinetics of these reactions can exhibit multiexponential decays, which suggests that different dynamic modes of the enzyme influence the catalytic rate. nih.govresearchgate.net These motions are not necessarily about accelerating the chemical reaction itself, but are crucial for reorganizing the active site to better stabilize the transition state of the hydride transfer. nih.gov For this compound formation, the dynamic behavior of the enzyme ensures that the substrate and the NADPH cofactor are held in the optimal geometry for the stereoselective reduction to occur. Studies involving directed evolution have further correlated increases in catalytic activity with accelerated interconversion between catalytically essential conformational states of the enzyme. d-nb.info

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of two fluorine atoms at the ortho positions of the phenyl ring is not a passive feature; it profoundly influences the molecule's reactivity and the stereochemical outcome of its synthesis. nih.gov Fluorine is the most electronegative element, and its substitution onto an aromatic ring has significant electronic and steric consequences.

The strong electron-withdrawing nature of fluorine makes the 2,6-difluorophenyl ring electron-deficient. This electronic property is key to the non-covalent interactions discussed in section 3.1.2, particularly enhancing lone pair-π and other π-interactions that can be exploited for stereocontrol. researchgate.net

Furthermore, fluorine substitution can dramatically alter inherent selectivity. In other asymmetric reactions, such as the aza-Henry reaction, the introduction of a fluorine atom has been shown to cause a complete reversal of diastereoselectivity, a phenomenon known as "fluorine-induced diastereodivergence". nih.gov This effect is attributed to fluorine's ability to alter the energies of competing transition states through powerful electronic and stereoelectronic effects that can override traditional steric models. While a direct reversal may not always occur, the fluorine atoms in 2',6'-difluoroacetophenone play a decisive role in modulating the electronic landscape of the molecule, thereby influencing transition state stability and dictating the stereochemical course of the reduction. nih.govsioc.ac.cn

| Reaction Type (Example) | Substrate Type | Observed Diastereoselectivity | Inferred Fluorine Effect |

|---|---|---|---|

| Aza-Henry Reaction nih.gov | Non-fluorinated nitroalkane | anti-selective | N/A (Baseline selectivity driven by sterics) |

| α-fluoro nitroalkane | syn-selective | Reversal of selectivity (diastereodivergence) | |

| Nucleophilic Addition sioc.ac.cn | Aldehyde + Non-fluorinated nucleophile | Variable | N/A |

| Aldehyde + α-fluoro sulfone (FTSM) | High diastereoselectivity | Fluorine substitution leads to reversible nucleophilic addition, enhancing selectivity. |

Derivatization and Advanced Synthetic Applications of 1r 1 2,6 Difluorophenyl Ethan 1 Ol

As a Chiral Building Block for Complex Molecule Synthesis

The utility of (1R)-1-(2,6-difluorophenyl)ethan-1-ol as a chiral building block stems from its pre-defined stereochemistry at the C1 position. This enantiomerically pure foundation allows chemists to introduce a specific spatial arrangement into a target molecule, a critical requirement in fields such as medicinal chemistry and materials science, where stereoisomers can have vastly different biological activities or physical properties.

The presence of the difluorophenyl group makes this compound an inherently valuable chiral fluorinated intermediate. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This alcohol serves as a starting point for creating other advanced fluorinated intermediates. By transforming the hydroxyl group, a variety of derivatives can be accessed, each retaining the crucial C-F bonds and the chiral center. For instance, conversion of the alcohol to a corresponding chiral amine or azide (B81097) introduces a nitrogen-containing functional group, yielding versatile intermediates for the synthesis of fluorinated analogues of biologically active compounds.

The existing stereocenter in this compound is fundamental to the construction of new stereogenic centers in subsequent synthetic steps. There are two primary strategies for achieving this:

Incorporation: The entire chiral fragment can be incorporated into a larger molecular framework, where the original stereocenter becomes a permanent feature of the final product.

Chiral Induction: The chiral center can be used to direct the formation of new stereocenters in its vicinity. The steric and electronic environment created by the chiral alcohol and its bulky difluorophenyl group can influence the facial selectivity of reactions on nearby prochiral centers, leading to high diastereoselectivity. organic-chemistry.org

This control is essential for building complex molecules with multiple, well-defined stereocenters, a common challenge in the total synthesis of natural products. organic-chemistry.org

Precursor for Chiral Ligands and Catalysts

Chiral ligands are indispensable for asymmetric catalysis, one of the most powerful tools for producing single-enantiomer products. nih.gov The defined stereochemistry of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands. The hydroxyl group provides a convenient handle for derivatization into coordinating groups like phosphines or amines.

A common synthetic pathway involves the conversion of the alcohol to a chiral amine, which can then be further elaborated. For example, the resulting (1R)-1-(2,6-difluorophenyl)ethanamine can react with chlorodiphenylphosphine (B86185) to yield a P,N-ligand. Such ligands, which contain both a hard (nitrogen) and a soft (phosphorus) donor atom, are highly effective in a variety of metal-catalyzed asymmetric reactions, including hydrogenations and cross-coupling reactions. scbt.comcaltech.edu The 2,6-difluoro substitution on the phenyl ring can also electronically tune the resulting ligand, potentially enhancing catalytic activity or selectivity. nih.gov

Table 1: Hypothetical Synthesis of a P,N-Type Chiral Ligand

| Step | Transformation | Reagents & Conditions | Intermediate/Product |

| 1 | Activation of Hydroxyl | 1. TsCl, Pyridine; 2. NaN3, DMF | (1S)-1-(1-azidoethyl)-2,6-difluorobenzene |

| 2 | Reduction of Azide | H2, Pd/C, aprotic solvent | (1R)-1-(2,6-difluorophenyl)ethanamine |

| 3 | Phosphine (B1218219) Installation | ClPPh2, Triethylamine | (R)-1-(2,6-difluorophenyl)-N,N-bis(diphenylphosphino)ethanamine |

This table represents a plausible, generalized synthetic route.

Functional Group Transformations

Functional group interconversions are central to organic synthesis, allowing for the strategic modification of molecules. This compound can undergo several key transformations at its chiral carbinol center.

The oxidation of the secondary alcohol group in this compound yields the corresponding prochiral ketone, 1-(2,6-difluorophenyl)ethan-1-one. This transformation is fundamental, as the resulting ketone can be used in a variety of subsequent reactions, such as enantioselective reductions to access the opposite (S)-enantiomer of the alcohol or in carbon-carbon bond-forming reactions. A range of modern oxidation methods can be employed that are mild and avoid racemization of any adjacent chiral centers. In cases where a kinetic resolution is desired, specific catalyst systems can selectively oxidize one enantiomer over the other.

Table 2: Selected Methods for Oxidation of Secondary Alcohols

| Method | Oxidant/Catalyst | Typical Solvent | Key Features |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (B109758) | Mild conditions, suitable for sensitive substrates. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Fast, reliable, and operates at room temperature. |

| TPAP Oxidation | TPAP (cat.), NMO (co-oxidant) | Acetonitrile | Catalytic use of a transition metal, mild conditions. |

| Palladium-Catalyzed Aerobic Oxidation | Pd(II) complex, O2 or air | Toluene (B28343) | Uses environmentally benign air as the terminal oxidant. |

Nucleophilic substitution of the hydroxyl group provides access to a wide array of new chiral synthons with high enantiomeric purity. Since the direct displacement of a hydroxyl group is difficult, it must first be converted into a better leaving group. This is typically achieved via a two-step sequence or a one-pot procedure.

In a two-step process, the alcohol is first converted to a sulfonate ester (e.g., tosylate, mesylate, or triflate). This activated intermediate then readily undergoes an Sₙ2 reaction with a variety of nucleophiles, leading to inversion of the stereocenter. This method allows for the controlled introduction of halides, azides, cyanides, and other functional groups.

Alternatively, the Mitsunobu reaction offers a powerful one-pot method for achieving the same transformation with stereochemical inversion. This reaction uses a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol in situ for displacement by a nucleophile.

Table 3: Potential Substitution Products from this compound via Sₙ2 Reaction

| Nucleophile | Reagent Example | Product | Resulting Functionality |

| Azide | Sodium Azide (NaN₃) | (1S)-1-(1-azidoethyl)-2,6-difluorobenzene | Chiral Azide |

| Halide | Lithium Bromide (LiBr) | (1S)-1-(1-bromoethyl)-2,6-difluorobenzene | Chiral Alkyl Halide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (1S)-1-(ethyl(phenyl)sulfaneyl)-2,6-difluorobenzene | Chiral Thioether |

| Cyanide | Sodium Cyanide (NaCN) | (S)-2-(2,6-difluorophenyl)propanenitrile | Chiral Nitrile |

Applications in Heterocyclic Chemistry

The chiral scaffold of this compound serves as a valuable starting material for the enantioselective synthesis of a variety of heterocyclic compounds. Its stereogenic center and the electronic properties conferred by the difluorophenyl group can be strategically exploited to control the stereochemistry of cyclization reactions, leading to the formation of complex and medicinally relevant heterocyclic architectures. The derivatization of the hydroxyl group or its use as a directing group are common strategies in the synthesis of heterocycles such as oxazolidinones, piperidines, and pyrazolidines.

One of the key strategies in asymmetric synthesis involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Chiral alcohols, such as those derived from amino acids, are frequently employed for this purpose. These auxiliaries can be converted into various heterocyclic systems, including oxazolidinones, which have proven to be versatile in asymmetric transformations. orgsyn.orgsigmaaldrich.comrsc.org The fundamental principle lies in the covalent attachment of the chiral auxiliary to a prochiral substrate, which then undergoes a diastereoselective reaction. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. rsc.org

For instance, chiral β-amino alcohols, which can be synthesized from α-amino acids, are precursors to Evans' oxazolidinone auxiliaries. orgsyn.org These auxiliaries are instrumental in a wide array of stereoselective reactions, including alkylations, aldol (B89426) additions, and Michael additions. sigmaaldrich.comrsc.org While direct synthesis of heterocycles from this compound is not extensively documented in readily available literature, its structural similarity to other chiral secondary alcohols, like 1-phenylethanol (B42297) derivatives, allows for a discussion of its potential applications in this field. nih.govmdpi.comnih.gov The principles of stereocontrol demonstrated with these analogous compounds can be extrapolated to predict the utility of this compound in heterocyclic synthesis.

The following subsections will explore the potential derivatization of this compound and its application in the synthesis of various classes of heterocyclic compounds, drawing parallels from established synthetic methodologies for structurally related chiral alcohols.

Chiral oxazolidinones are a prominent class of heterocyclic compounds that can function as powerful chiral auxiliaries in a multitude of asymmetric transformations. The synthesis of these heterocycles often begins with chiral β-amino alcohols, which can be cyclized with reagents like phosgene (B1210022) or its equivalents. While this compound is not a β-amino alcohol itself, it can be envisioned as a precursor to one through appropriate synthetic manipulations.

A plausible synthetic route could involve the conversion of the alcohol to an azide, followed by reduction to the corresponding amine. Subsequent cyclization would yield the desired oxazolidinone. The stereochemistry of the starting alcohol would be transferred to the final heterocyclic product, ensuring its enantiopurity.

| Entry | Reactant 1 | Reagents | Product | Yield (%) | Diastereomeric Ratio |

| 1 | This compound | 1. DPPA, DBU; 2. H₂, Pd/C; 3. Phosgene | (R)-4-(2,6-difluorophenyl)-4-methyl-1,3-oxazolidin-2-one | 75 | >99:1 |

| 2 | This compound | 1. MsCl, Et₃N; 2. NaN₃; 3. LiAlH₄; 4. Triphosgene | (R)-4-(2,6-difluorophenyl)-4-methyl-1,3-oxazolidin-2-one | 72 | >99:1 |

Table 1: Hypothetical synthesis of a chiral oxazolidinone from this compound. Data is illustrative and based on typical yields for similar transformations.

Piperidine (B6355638) scaffolds are ubiquitous in natural products and pharmaceuticals. The stereoselective synthesis of substituted piperidines is therefore a significant area of research. Chiral alcohols can be incorporated into synthetic routes to control the stereochemistry of the final piperidine ring.

One potential approach involves the use of this compound as a chiral precursor to an amino alcohol that can undergo intramolecular cyclization. For example, the alcohol could be used to open a suitable epoxide, followed by conversion of the resulting diol to an amino alcohol, which can then be cyclized to form a piperidine derivative. The stereocenter from the starting alcohol would direct the formation of new stereocenters during the reaction sequence.

| Entry | Starting Material | Key Reaction Steps | Product | Yield (%) | Diastereomeric Ratio |

| 1 | This compound | 1. Epoxide opening; 2. Mesylation; 3. Azide displacement; 4. Reduction; 5. Cyclization | Chiral 2-((2,6-difluorophenyl)(hydroxy)methyl)piperidine | 65 | 95:5 |

| 2 | This compound | 1. Mitsunobu reaction with a protected amino alcohol; 2. Deprotection and cyclization | Chiral N-substituted piperidine | 70 | 90:10 |

Table 2: Plausible synthetic routes to chiral piperidines utilizing this compound. Data is illustrative and based on established methods for piperidine synthesis. nih.govrsc.org

Pyrazolidines are five-membered, nitrogen-containing heterocycles that exhibit a range of biological activities. Their synthesis can be approached through the cyclization of suitable hydrazine (B178648) derivatives. Chiral alcohols can be employed to introduce stereocenters into the pyrazolidine (B1218672) ring system.

A potential strategy for the synthesis of chiral pyrazolidines from this compound could involve its conversion to a chiral α,β-unsaturated aldehyde or ketone. Subsequent conjugate addition of a hydrazine derivative would lead to an intermediate that can cyclize to form the pyrazolidine. The stereochemistry of the final product would be influenced by the chiral center derived from the starting alcohol.

| Entry | Intermediate from Starting Alcohol | Hydrazine Derivative | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Chiral α,β-unsaturated ester | Boc-NHNH₂ | Organocatalyst | Chiral pyrazolidinone | 85 | 98 |

| 2 | Chiral α,β-unsaturated ketone | Phenylhydrazine | Acid catalyst | Chiral N-phenylpyrazolidine | 80 | 95 |

Table 3: Hypothetical asymmetric synthesis of pyrazolidine derivatives. Data is illustrative and based on known methods for pyrazolidine synthesis. nih.govorganic-chemistry.orgcsic.es

Advanced Analytical Methodologies for Research on 1r 1 2,6 Difluorophenyl Ethan 1 Ol and Its Analogs

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for separating enantiomers and quantifying enantiomeric excess (ee). csfarmacie.cz The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. nih.gov

For chiral alcohols like (1R)-1-(2,6-difluorophenyl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. nih.gov These CSPs, often coated or bonded to a silica (B1680970) support, possess chiral grooves and cavities where enantioselective interactions—including hydrogen bonding, dipole-dipole interactions, and steric hindrance—take place. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol, ethanol), is crucial for optimizing resolution. nih.gov In some cases, reversed-phase or polar organic modes are also employed. csfarmacie.cz

The development of methods for new compounds often involves screening a variety of CSPs and mobile phase compositions to achieve baseline separation. For fluorinated compounds specifically, enantioselective HPLC has proven effective for resolving various 2-(fluoroaryl)propionic acids using CSPs like (S,S)-Whelk-O® 1, Chiralcel® OJ, and Chiralcel® OD. researchgate.net The data from these separations allow for the reliable determination of enantiomeric excess for all analyzed compounds. researchgate.net

| Chiral Stationary Phase (CSP) Type | Common Chiral Selectors | Primary Interaction Mechanisms | Applicable Analytes/Analogs |

|---|---|---|---|

| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak IA, Chiralcel OD) | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion | Aromatic alcohols, various drug enantiomers (e.g., esomeprazole, lansoprazole). nih.gov |

| Pirkle-Type (Brush-Type) | π-acidic or π-basic aromatic rings (e.g., (S,S)-Whelk-O® 1) | π-π interactions, hydrogen bonding, dipole-dipole interactions | 2-(Fluoroaryl)propionic acids, compounds with aromatic systems. researchgate.net |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation | Amino acids, carboxylic acids. csfarmacie.cz |

| Cyclodextrin-Based | β- and γ-Cyclodextrins and their derivatives | Inclusion into the chiral cavity, hydrogen bonding at the rim | Aromatic compounds that fit within the cyclodextrin (B1172386) cavity. csfarmacie.czsigmaaldrich.com |

Gas Chromatography (GC) for Chiral Analysis

Gas Chromatography (GC) on a chiral stationary phase is a powerful method for the analysis of volatile chiral compounds. researchgate.net For non-volatile or highly polar analytes like alcohols, derivatization is a common prerequisite to enhance volatility and improve chromatographic performance. nih.gov Alcohols are frequently converted into esters, such as acetates or trifluoroacetates, before analysis. nih.gov

The most widely used chiral stationary phases for GC are based on modified cyclodextrins. gcms.cz These cyclodextrin derivatives are coated onto the inner wall of a fused-silica capillary column. researchgate.net The enantiomeric separation occurs based on the differential interactions between the analyte enantiomers and the chiral cavities of the cyclodextrin selector. wisc.edu The selection of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters for achieving separation. wiley.com For instance, a CP Chirasil-DEX CB column, which uses a modified β-cyclodextrin, has been successfully used to measure the resolution of various chiral alcohol enantiomers after their derivatization to esters. nih.gov

The analysis of fragrance compounds, which include many chiral alcohols and esters, is a routine application of chiral GC. lcms.cz The technique allows for the authentication of natural essential oils by verifying their chiral composition. lcms.cz For fluorinated compounds like halogen-substituted 1-phenylalkylamines, chiral GC has demonstrated effective separation, particularly at lower temperatures, which enhances enantioselectivity. wiley.com

| Chiral Stationary Phase | Common Selector Type | Typical Derivatization for Alcohols | Key Separation Parameters |

|---|---|---|---|

| Cyclodex-B | Permethylated β-cyclodextrin | Acetylation, Trifluoroacetylation | Oven temperature ramp, carrier gas flow rate. wisc.edu |

| Chirasil-DEX | Derivatized β-cyclodextrin bonded to polysiloxane | Acetylation | Isothermal or programmed temperature, carrier gas type (H₂ or He). nih.gov |

| Rt-βDEX series (sa, sm, se) | Specifically derivatized β-cyclodextrins | Not always required, but improves volatility | Temperature program optimized for specific compound classes (e.g., terpenes, alcohols). gcms.cz |

| Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin | Derivatized β-cyclodextrin | Trifluoroacetylation | Dual-column configuration for complex mixtures. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insight

NMR spectroscopy is an indispensable tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, specialized techniques can be used to determine enantiomeric purity and gain deep structural insights.

The determination of enantiomeric purity by NMR is often achieved by using a Chiral Solvating Agent (CSA). researchgate.net A CSA is a chiral molecule that is added to the NMR sample of a racemic or scalemic mixture. nih.gov It interacts non-covalently with the analyte enantiomers to form transient diastereomeric complexes. researchgate.net Because these complexes are diastereomers, they have different NMR spectra, resulting in separate signals for each enantiomer. acs.org This chemical shift non-equivalence (ΔΔδ) allows for the direct integration of the signals to quantify the enantiomeric ratio. mst.edu

This method is advantageous as it does not require derivatization of the analyte. unipi.it For chiral alcohols, various CSAs have been developed, including those based on (1R,2R)-diaminocyclohexane and chiral aluminum complexes. rsc.orgresearchgate.net For a fluorinated compound like this compound, ¹⁹F NMR spectroscopy in the presence of a CSA is particularly powerful. numberanalytics.com The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion can lead to clean, baseline-separated peaks for the enantiomers, facilitating accurate ee determination. acs.orgnih.gov

Beyond determining purity, advanced NMR techniques provide detailed information about the three-dimensional structure and dynamics of molecules. numberanalytics.com Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is the foundation for further structural analysis. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, revealing the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular structure, especially in complex molecules. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information for determining the relative stereochemistry and conformational preferences of the molecule. ipb.pt

For a molecule like this compound, these techniques can confirm the connectivity and establish the spatial relationship between the protons on the ethyl group and the difluorophenyl ring. Dynamic NMR (DNMR) can also be used to study conformational changes, such as the rotation around single bonds, by analyzing how the NMR spectrum changes with temperature. numberanalytics.com

Spectroscopic Techniques for Absolute Configuration Determination (e.g., Circular Dichroism, Vibrational Circular Dichroism)

While NMR with CSAs can determine enantiomeric purity, it does not typically reveal the absolute configuration (AC) of an enantiomer (i.e., whether it is R or S). Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for this purpose. mtoz-biolabs.comnih.gov

These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. hindsinstruments.com An enantiomer and its mirror image produce spectra that are equal in magnitude but opposite in sign (mirror images of each other). nih.gov The AC is determined by comparing the experimentally measured ECD or VCD spectrum with a spectrum predicted theoretically using quantum-mechanical calculations, typically based on Density Functional Theory (DFT). hebmu.edu.cnresearchgate.net

The process generally involves:

Identifying the low-energy conformers of one enantiomer (e.g., the R-enantiomer) through computational modeling.

Calculating the theoretical ECD or VCD spectrum for each significant conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the resulting theoretical spectrum with the experimental spectrum.

A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the AC of the sample as R. An inverted match indicates the S-configuration. mtoz-biolabs.com VCD is often preferred due to its higher spectral resolution and more straightforward modeling, as it involves transitions in the electronic ground state. ru.nl These techniques have been successfully applied to determine the AC of a wide range of chiral molecules, including natural products and complex rotaxanes. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of enantiomerically pure alcohols like (1R)-1-(2,6-difluorophenyl)ethan-1-ol relies heavily on catalytic asymmetric reduction of the corresponding prochiral ketone, 2,6-difluoroacetophenone. Future research is intensely focused on discovering and optimizing catalytic systems that offer superior enantioselectivity, higher yields, and improved sustainability.

A primary avenue of research involves the development of novel transition-metal catalysts. Ruthenium-based complexes, particularly those with chiral ligands, have been instrumental in asymmetric transfer hydrogenation (ATH) reactions. researchgate.netacs.org For instance, a BINOL-derived diphosphonite ligand with a xanthene backbone has shown excellent performance in the Ru-catalyzed transfer hydrogenation of a wide range of ketones, achieving enantiomeric excesses (ee) from 76% to 99%. acs.org The ongoing challenge is to design catalysts that are effective for difficult-to-reduce ketones, which often require specific steric and electronic properties in the catalyst structure. acs.orgacs.org The development of catalysts based on more abundant and less toxic metals, such as iron and vanadium, is also a key goal to enhance the sustainability of these processes. mdpi.com

Biocatalysis presents a powerful alternative to metal-based catalysis. Engineered ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are gaining prominence for their exceptional selectivity and ability to operate under mild, aqueous conditions. rsc.orgacs.org KREDs from various microorganisms, such as Candida magnoliae, can catalyze the reduction of diverse ketones to yield alcohols with a specific stereochemistry (anti-Prelog configuration) in excellent optical purity. nih.gov The challenge often lies in finding or engineering an enzyme with high activity and selectivity for a specific substrate. acs.org Directed evolution and mutagenesis techniques are being employed to tailor enzymes like TbSADH (from Thermoethanolicus brockii) for the reduction of challenging ketones, achieving high enantioselectivity (95%–99% ee) with minimal screening. acs.org

The table below summarizes the performance of various catalytic systems in the asymmetric reduction of ketones, illustrating the potential for achieving high selectivity.

| Catalyst Type | Specific Catalyst/Enzyme | Substrate Type | Enantiomeric Excess (ee) | Key Feature |

|---|---|---|---|---|

| Organometallic | Ru-BINOL-diphosphonite | Aryl/alkyl and alkyl/alkyl ketones | 76-99% | Broad substrate scope, high enantioselectivity for difficult ketones. acs.org |

| Biocatalyst | Carbonyl Reductase from Candida magnoliae | Ketones, α- and β-ketoesters | Excellent | Provides anti-Prelog configured alcohols. nih.gov |

| Biocatalyst | Engineered TbSADH | Difficult-to-reduce ketones (e.g., tetrahydrofuran-3-one) | 95-99% | High thermostability and robustness, evolved for specific substrates. acs.org |

| Organocatalyst | Oxazaborolidine from chiral lactam alcohol | Aryl methyl, ethyl, and chloromethyl ketones | 91-98% | Generated in situ, provides high enantioselectivity. mdpi.com |

Integration of Biocatalysis and Chemocatalysis for Cascade Reactions

Combining the strengths of biocatalysis (high selectivity) and chemocatalysis (broad reactivity) in one-pot cascade reactions represents a frontier in efficient chemical synthesis. researchgate.net These chemoenzymatic cascades can streamline multi-step syntheses, avoid the isolation of intermediates, and reduce waste. researchgate.netmdpi.com

One promising strategy is the deracemization of racemic alcohols, which can theoretically achieve a 100% yield of a single enantiomer. researchgate.net This can be accomplished by coupling a selective enzymatic oxidation of one enantiomer with a subsequent asymmetric reduction of the intermediate ketone back to the desired enantiomer. A recent study demonstrated a one-pot deracemization of 1-phenylethanols by combining manganese oxide-driven oxidation with an enzymatic reduction using an alcohol dehydrogenase from Lactobacillus kefir (LK-ADH). nih.govrsc.org The two incompatible reactions were successfully coupled by using a polydimethylsiloxane (B3030410) (PDMS) thimble to compartmentalize the reagents, allowing the acetophenone (B1666503) intermediate to pass through the membrane for enantioselective reduction, achieving >99% ee and 96% yield. nih.gov This approach could be adapted for the synthesis of this compound from its racemic mixture.

Another powerful approach involves creating multiple stereocenters in a controlled manner. Chemoenzymatic cascades have been designed for the synthesis of complex molecules like chiral azidoalcohols. mdpi.com For instance, a cascade involving enantioselective alkene epoxidation (using either a Shi epoxidation catalyst or a styrene (B11656) monooxygenase) followed by a regioselective epoxide ring-opening catalyzed by a halohydrin dehalogenase (HHDH) has been developed. mdpi.com Similarly, a stereoselective chemoenzymatic strategy was used to synthesize the core of acetogenins, involving an epoxide hydrolase-mediated desymmetrization of meso-epoxides followed by a cascade cyclization. researchgate.net These examples highlight the potential for designing sophisticated cascades to produce complex chiral molecules derived from or related to this compound.

Exploration of this compound Analogs with Tunable Properties

The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the fine-tuning of biological activity, metabolic stability, and pharmacokinetic properties. researchgate.net The incorporation of fluorine, as seen in this compound, is known to enhance properties like bioavailability and binding affinity. researchgate.netthe-innovation.org Future research will likely explore analogs of this compound by modifying its structure to optimize these characteristics.

One area of exploration is the synthesis of analogs with different halogen substitutions or other functional groups on the phenyl ring. The conformational landscape of benzyl (B1604629) alcohols can be significantly influenced by ortho-halogenation. rsc.org Studies on ortho-halogenated benzyl alcohols show that they can exist in different stable conformations, with some stabilized by intramolecular OH–X (X = Cl, Br, I) contacts. rsc.org Understanding how these conformational preferences change with different substituents can guide the design of analogs with specific three-dimensional structures, potentially leading to improved receptor binding.

Another direction is the modification of the alkyl chain. For example, preparing fluoroalkyl analogs of biologically active molecules is a common strategy. The synthesis of fluoroalkyl analogs of Quinuclidinyl Benzilate (QNB) has been achieved through enantioselective Grignard addition reactions, resulting in compounds with altered affinities for muscarinic receptor subtypes. nih.gov Similar strategies could be applied to synthesize fluoroalkyl analogs of this compound, potentially yielding compounds with novel biological activities. The synthesis of chiral fluorinated compounds remains a significant area of research, with enzymatic approaches offering precise and selective methods to create stereocenters near fluorinated motifs. the-innovation.org

Green Chemistry and Sustainable Synthesis Innovations

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. blazingprojects.comacs.org The synthesis of chiral intermediates like this compound is a key area for implementing these principles, which focus on waste reduction, use of renewable feedstocks, safer solvents, and energy efficiency. numberanalytics.com

A major focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. researchgate.net Research has explored the use of bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in asymmetric organocatalytic reactions. researchgate.net These solvents can often replace traditional non-polar solvents like toluene (B28343) or hazardous ones like dichloromethane (B109758) without compromising yield or enantioselectivity. mdpi.comresearchgate.net Deep eutectic solvents (DES) and water are also being investigated as green reaction media. researchgate.netmdpi.comentrechem.com

| Green Solvent | Source | Key Properties | Application Example |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Higher boiling point than THF, forms azeotrope with water for easy removal. | Asymmetric reduction of ketones. researchgate.net |

| Cyclopentyl methyl ether (CPME) | Petroleum-based (but greener alternative) | Low peroxide formation, hydrophobic, stable to acids/bases. | Replacement for THF, toluene, or dichloromethane in organocatalysis. researchgate.net |

| Water | Abundant, non-toxic | Environmentally benign, enables use of many enzymes. | Pyranopyrazole synthesis using natural organocatalysts. mdpi.com |

| Deep Eutectic Solvents (DES) | Mixtures of hydrogen bond donors/acceptors (e.g., Choline Chloride/Urea) | Low volatility, non-flammable, often biodegradable. | Asymmetric transfer hydrogenation of ketones. researchgate.net |

Innovations in reagents also contribute to greener synthesis. For instance, the development of methods using potassium fluoride (B91410) (KF) as a fluorine source for the synthesis of sulfonyl fluorides provides a safer, low-cost, and environmentally friendly alternative to traditional fluorinating agents, producing only non-toxic salts as by-products. eurekalert.org Similarly, developing catalytic processes that use abundant metals or metal-free organocatalysts reduces reliance on rare and toxic heavy metals. mdpi.combeilstein-journals.org Process intensification, through methods like continuous flow synthesis, can further enhance sustainability by improving energy efficiency, reducing reaction times, and allowing for easier automation and control. rsc.orgacs.org

Automation and High-Throughput Screening in Stereoselective Synthesis

The discovery of optimal catalysts for specific transformations, such as the stereoselective synthesis of this compound, can be a time-consuming process. Automation and high-throughput screening (HTS) are transformative technologies that accelerate this discovery phase by enabling the rapid testing of large libraries of catalysts and reaction conditions. cmu.edu

HTS platforms, such as automated robotic systems, can perform hundreds of reactions in parallel. researchgate.net These systems have been used to screen libraries of ligands and metal precursors for the asymmetric transfer hydrogenation of various ketones, quickly identifying the optimal catalyst for each substrate class. researchgate.net This approach dramatically reduces the time and resources required for catalyst optimization.

Developing rapid and reliable analytical methods is crucial for HTS. Infrared (IR) spectroscopy has been developed as an HTS technique for monitoring enantioselective transfer-hydrogenation reactions. cmu.edu By comparing the reaction rates of a ketone with (R)- and (S)-isomers of a hydrogen donor alcohol, the enantioselectivity of a catalyst can be quickly assessed. cmu.edu Colorimetric assays, such as those using 2,4-dinitrophenylhydrazine (B122626) (DNPH) to detect carbonyl groups, provide another sensitive method for HTS of carbonyl reductase enzymes toward various ketones. researchgate.net These screening technologies, combined with automated synthesis platforms, will continue to drive the rapid development of highly efficient and selective catalysts for the production of chiral alcohols. the-innovation.orgeurekalert.org

Q & A

Q. What are the primary synthetic routes for (1R)-1-(2,6-difluorophenyl)ethan-1-ol, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor, such as 1-(2,6-difluorophenyl)ethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori systems). Optimization involves adjusting solvent polarity (e.g., THF vs. ethanol), temperature (-20°C to 25°C), and catalyst loading (1–5 mol%) to enhance enantiomeric excess (ee). Enzymatic resolution, as demonstrated in analogous systems (e.g., acetylating enzymes for chiral alcohols), can further purify the (1R)-enantiomer . Monitor ee via chiral HPLC or polarimetry.

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : Analyze H and C NMR for fluorine coupling patterns (e.g., splitting due to 2,6-difluoro substitution) and stereochemical shifts. The hydroxyl proton (δ ~1.5–2.5 ppm) may show exchange broadening.

- IR : Confirm the presence of -OH (broad ~3200–3600 cm) and aromatic C-F stretches (~1100–1250 cm).

- Chiral Analysis : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for ee determination .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact due to acute toxicity risks (category 4 for oral, dermal, and inhalation hazards) .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture or acidic/basic conditions to preserve stereochemical integrity .

Advanced Research Questions

Q. How can contradictory data in chiral resolution or spectroscopic characterization be resolved for this compound?

- Methodological Answer :

- Case Study : If chiral HPLC shows unexpected peaks, re-examine column selection (e.g., switch from Chiralcel OD to Chiralpak IG) or mobile phase ratios. Cross-validate with optical rotation ([α]) and electronic circular dichroism (ECD).

- NMR Anomalies : For split signals, consider dynamic effects (e.g., hindered rotation) or diastereomeric impurities. Use F NMR to confirm fluorine environments (δ ~-110 to -130 ppm for aromatic F) .

Q. What strategies enhance the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

Q. How can computational modeling predict the reactivity and intermolecular interactions of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model transition states in asymmetric reductions. Key parameters include:

- Gibbs Free Energy Barriers : Compare pathways for (1R) vs. (1S) enantiomer formation.

- Non-Covalent Interactions : Analyze π-π stacking or hydrogen bonding between the catalyst and fluorinated aromatic ring using NCI (non-covalent interaction) plots .

Physical and Chemical Properties (Estimated)

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.